5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that contains both a pyrazole ring and a tetrahydroquinoline ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The presence of both nitrogen atoms in the pyrazole ring and the partially saturated quinoline ring makes it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-aminophenyl)ethanone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate aldehyde or ketone to form the tetrahydroquinoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to reflux temperatures to drive the cyclization to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for scale. This can include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help to reduce the production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring as well as the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have enhanced biological activities or serve as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-1-yl)-2,3-dihydroquinoline: Similar structure but lacks the fully saturated tetrahydroquinoline ring.
5-(1H-pyrazol-1-yl)-quinoline: Contains a fully aromatic quinoline ring instead of the partially saturated tetrahydroquinoline ring.
1-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring instead of a quinoline ring.
Uniqueness
The uniqueness of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline lies in its combination of the pyrazole and tetrahydroquinoline rings, which provides a versatile scaffold for the development of new compounds with potential biological activities. Its partially saturated quinoline ring offers different reactivity compared to fully aromatic quinoline derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-5-11-10(4-2-7-13-11)12(6-1)15-9-3-8-14-15/h1,3,5-6,8-9,13H,2,4,7H2 |
InChI Key |
MTVVCDXZHJKYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2N3C=CC=N3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.